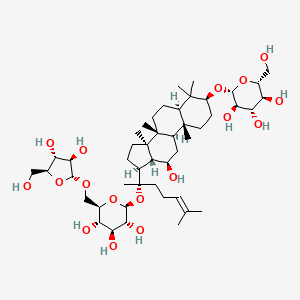
Notoginsenoside Fe
描述
人参皂苷Mb是一种三萜皂苷,存在于人参和三七的根部。它是众多人参皂苷中的一种,这些皂苷共同造就了人参的药用价值,人参在传统医药中已使用了几百年。 人参皂苷Mb以其潜在的治疗效果而闻名,包括抗炎、抗氧化和抗癌特性 .
准备方法
合成路线和反应条件: 人参皂苷Mb的制备可以通过酶促转化方法实现。利用微生物培养物和植物提取物中的糖苷酶对人参皂苷侧链糖基进行特异性水解是一种常见的做法。 β-葡萄糖苷酶、β-木糖苷酶、α-l-阿拉伯呋喃糖苷酶和α-l-鼠李糖苷酶等酶被用来水解人参皂苷 .
工业生产方法: 人参皂苷Mb的工业生产涉及微生物发酵和生物转化技术。对酿酒酵母等微生物底盘进行改造,使其能够生产稀有的人参皂苷,包括人参皂苷Mb。 糖基转移酶的发现和改进对于提高这些过程的效率至关重要 .
化学反应分析
反应类型: 人参皂苷Mb会发生各种化学反应,包括氧化、还原和取代。这些反应对于改变其结构和增强其生物活性至关重要。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 还原剂如硼氢化钠和氢化铝锂被使用。
取代: 取代反应通常涉及亲核试剂,如氢氧根离子或卤离子。
科学研究应用
Pharmacological Properties
Notoginsenoside Fe exhibits several pharmacological effects, making it a compound of interest for therapeutic applications:
- Anti-obesity Effects : Ng-Fe has been shown to suppress diet-induced obesity by activating paraventricular hypothalamic neurons, which play a crucial role in energy homeostasis and appetite regulation. This effect was demonstrated in a study where Ng-Fe administration led to significant reductions in body weight and fat accumulation in animal models .
- Neuroprotective Effects : Research indicates that Ng-Fe can promote neuroprotection, potentially benefiting conditions such as neurodegenerative diseases. It has been linked to enhanced neuronal survival and reduced apoptosis in neuroblastoma cells, suggesting its utility in treating neurological disorders .
- Cardiovascular Benefits : this compound may also contribute to cardiovascular health by promoting vasodilation and improving blood circulation. Its role in angiogenesis and hemostasis further supports its potential as a therapeutic agent for cardiovascular diseases .
Biotransformation and Production
The production of this compound from other ginsenosides has been explored through biotransformation techniques. For instance, the fungus Cladosporium xylophilum has been identified as an effective biocatalyst for converting major ginsenosides into minor ones, including Ng-Fe. The conversion rates for various saponins were reported to be high, reaching up to 100% for some compounds .
Table 1: Biotransformation Pathways of Ginsenosides
| Source Saponin | Transformed Saponin | Conversion Rate (%) |
|---|---|---|
| Rb1 | F2 | 100 |
| Rb2 | Rd2 | 100 |
| Rc | Fe | 88.5 |
| Fa | Fd | 100 |
Case Studies
- Diet-Induced Obesity Study :
- Neuroblastoma Cell Research :
- Cardiovascular Health :
作用机制
相似化合物的比较
人参皂苷Mb由于其独特的糖基化模式和生物活性,在人参皂苷中独树一帜。类似化合物包括:
人参皂苷Rb1: 以其神经保护和抗衰老作用而闻名。
人参皂苷Rg1: 表现出强烈的抗炎和抗氧化特性。
人参皂苷Rd: 以其抗癌和心血管保护作用而闻名
人参皂苷Mb因其独特的治疗潜力和它调节的特异性途径而脱颖而出,使其成为进一步研究和应用的有价值的化合物。
属性
IUPAC Name |
2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-59-40-37(56)33(52)26(20-49)60-40)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)32(51)25(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBAONSAUGZRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(O7)CO)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Notoginsenoside Fe | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88105-29-7 | |
| Record name | Notoginsenoside Fe | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 184 °C | |
| Record name | Notoginsenoside Fe | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















